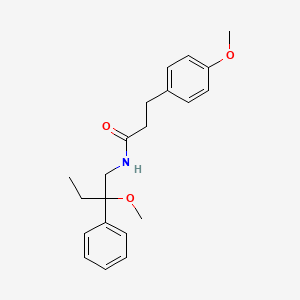

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-4-21(25-3,18-8-6-5-7-9-18)16-22-20(23)15-12-17-10-13-19(24-2)14-11-17/h5-11,13-14H,4,12,15-16H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTUKCOQPNPGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)CCC1=CC=C(C=C1)OC)(C2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Intermediate: Starting with 2-methoxy-2-phenylbutylamine and 4-methoxybenzaldehyde, a condensation reaction can form an intermediate Schiff base.

Reduction: The Schiff base can be reduced to form the corresponding amine.

Amidation: The final step involves reacting the amine with a suitable acylating agent, such as propanoyl chloride, to form the desired amide.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include using catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide typically involves:

- Formation of 4-methoxyphenylacetyl chloride : Derived from 4-methoxyphenylacetic acid using thionyl chloride.

- Amidation Reaction : The acyl chloride reacts with 2-methoxy-2-phenylbutylamine in the presence of a base like triethylamine to yield the desired amide product.

- Optimization for Industrial Production : Large-scale synthesis may utilize continuous flow reactors and specific catalysts to enhance yield and efficiency.

Medicinal Chemistry

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its unique structure allows for:

- Targeting Specific Receptors : The compound may interact with various biological targets, modulating enzyme activities and receptor binding, which is crucial for drug design.

- Development of Novel Therapeutics : Research indicates that derivatives of this compound could lead to new treatments for conditions such as cancer or neurological disorders.

Materials Science

In materials science, this compound can be incorporated into polymers to modify their properties:

- Thermal Stability : The addition of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide can enhance the thermal stability of polymeric materials.

- Mechanical Strength : It may improve the mechanical properties of polymers, making them suitable for various industrial applications.

Biological Studies

This compound can act as a probe in biological studies:

- Enzyme-Substrate Interactions : It can be utilized to study how enzymes interact with substrates, providing insights into metabolic pathways.

- Receptor Binding Studies : The compound's ability to bind specific receptors makes it valuable for understanding receptor-ligand interactions in cellular signaling processes.

Case Study 1: Medicinal Application

A recent study explored the use of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide in developing a new class of analgesics. The compound demonstrated significant binding affinity to pain receptors, indicating potential as a pain management therapeutic.

Case Study 2: Polymer Enhancement

In materials research, N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide was incorporated into a polymer matrix designed for biomedical applications. The modified polymer exhibited enhanced mechanical properties and biocompatibility, suggesting its suitability for medical devices.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide would depend on its specific interactions with biological targets. Generally, it may involve:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

- N-(2-methoxy-2-phenylethyl)-3-(4-methoxyphenyl)propanamide

- N-(2-methoxy-2-phenylpropyl)-3-(4-methoxyphenyl)propanamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules.

Biological Activity

N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide is an organic compound classified as an amide, notable for its unique structural features that contribute to its potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible interactions with specific enzymes or receptors, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide is C₁₈H₂₅NO₃, with a molecular weight of approximately 341.45 g/mol. Its structure includes methoxy groups that enhance solubility and facilitate interactions in biological systems. The compound's synthesis typically involves several key steps, including the formation of intermediates through various organic reactions such as Friedel-Crafts alkylation and amidation reactions .

The biological activity of N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide is primarily linked to its interactions with biological targets, which may include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptors, thereby influencing physiological responses.

Research indicates that similar compounds have shown potential in modulating inflammatory pathways and neurodegenerative processes, suggesting that N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide may exert similar effects .

Anti-inflammatory Effects

Recent studies have demonstrated that related compounds exhibit significant anti-inflammatory properties. For instance, a derivative known as (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to inhibit pro-inflammatory responses by targeting the STAT3 signaling pathway. This suggests that N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide may also possess anti-inflammatory activity through similar mechanisms .

Neuroprotective Effects

In models of neurodegeneration, compounds structurally related to N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide have exhibited protective effects against dopaminergic cell loss. For example, MMPP was found to ameliorate behavioral impairments and reduce dopamine depletion in animal models subjected to neurotoxic agents . This indicates a potential neuroprotective role for N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide.

Case Studies and Research Findings

A summary of relevant studies showcasing the biological activities of related compounds is presented below:

These studies collectively suggest that N-(2-methoxy-2-phenylbutyl)-3-(4-methoxyphenyl)propanamide could be explored further for its therapeutic potential in conditions like rheumatoid arthritis and neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.